Mass Spectrometric Differentiation: +3.02 Da Mass Shift Enables Baseline-Resolved Detection vs. Unlabeled Analog
The deuterated compound 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 (MW 253.67) exhibits a molecular weight increase of 3.02 Da relative to its unlabeled protio analog 5-chlorosulfonyl-2-methoxybenzoic acid (MW 250.66) . This mass shift arises from the replacement of three hydrogen atoms (¹H, mass 1.0078 Da each) with deuterium atoms (²H, mass 2.0141 Da each) at the methoxy position, producing a Δm of +3.02 Da . In LC-MS/MS analysis, this mass difference exceeds the minimum requirement of +3 Da recommended to avoid isotopic overlap between the analyte and internal standard in the MS1 isolation window . The unlabeled analog (CAS 51904-91-7) is isobaric with any non-deuterated analyte of the same molecular formula, producing identical precursor and fragment ions and thus zero mass resolution, making it completely unsuitable as an internal standard.
| Evidence Dimension | Molecular weight (monoisotopic mass) and mass shift for MS differentiation |
|---|---|
| Target Compound Data | 253.67 g/mol (C₈H₄D₃ClO₅S); +3.02 Da mass shift vs. unlabeled |
| Comparator Or Baseline | Unlabeled 5-chlorosulfonyl-2-methoxybenzoic acid (CAS 51904-91-7): 250.66 g/mol (C₈H₇ClO₅S); 0 Da mass shift |
| Quantified Difference | Δm = +3.02 Da (1.20% relative mass increase); baseline MS resolution achievable |
| Conditions | Monoisotopic mass calculation; ESI or APCI ionization; Q1 isolation in triple quadrupole or HRAM instruments |
Why This Matters
A mass shift of +3 Da is the widely accepted minimum threshold for eliminating isotopic cross-talk between analyte and internal standard in SRM/MRM assays, making this compound fit-for-purpose while the unlabeled analog is analytically non-viable.
